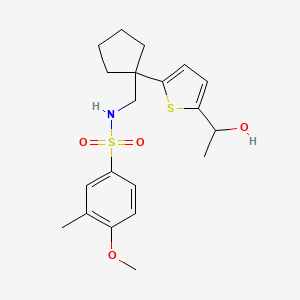

![molecular formula C23H29BrN2O3 B2497894 3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106769-45-2](/img/structure/B2497894.png)

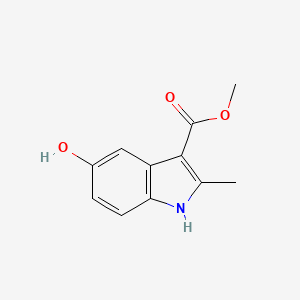

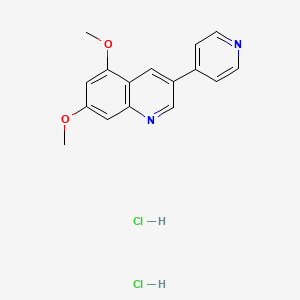

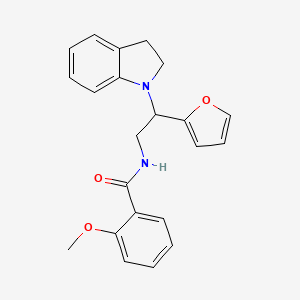

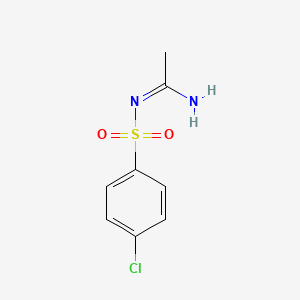

3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

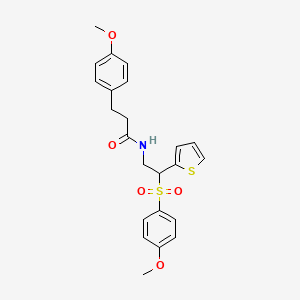

The compound belongs to a class of chemicals known for their unique structures and properties, contributing to diverse applications in chemistry and materials science. The structural complexity of this compound, including its bromide ion and the presence of both dimethoxyphenyl and ethylphenyl groups, suggests it has significant potential for detailed study in these fields.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step chemical reactions, employing strategies such as the three-component reaction for constructing imidazo[1,2-a]pyridine derivatives. For instance, Ghandi et al. (2017) described a catalyst-free synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives, hinting at methodologies that might be relevant for synthesizing the compound of interest (Ghandi, Moshtaghi, & Abbasi, 2017).

Molecular Structure Analysis

The molecular structure of closely related compounds reveals interactions such as hydrogen bonding and π-π stacking, which are essential for understanding the stability and reactivity of the compound. For example, Quiroga et al. (2010) explored the hydrogen-bonded dimers and chain of rings in pyrazolo[3,4-b]pyridine derivatives, providing insight into the molecular aggregation that could be relevant to our compound of interest (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).

Chemical Reactions and Properties

The reactivity of similar compounds with various reactants can shed light on the chemical reactions and properties of our compound. Studies on the reactivity of imidazo[1,2-a]pyridines and related structures often reveal complex behaviors under different conditions, indicating a rich area for exploration.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are typically determined through experimental studies. Research on similar compounds, like the work by Szafran et al. (2006) on the structure of related pyridinium bromides, provides valuable data on crystallography and spectroscopy that could be analogous to our compound (Szafran, Nowak-Wydra, Katrusiak, & Dega‐Szafran, 2006).

Chemical Properties Analysis

Chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming derivatives, are central to understanding the compound's utility and behavior. The research by Gad-Elkareem et al. (2011) on the synthesis and antimicrobial activity of thio-substituted ethyl nicotinate derivatives illustrates the type of chemical property analysis that might apply to our compound (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Synthesis from 4-Methylene-5,5-dimethyl-1,3-dioxolan-2-one : This compound was used in the synthesis of derivatives like 2-imidazo[1,2-a]pyridin-2-yl-2-propanol and others, showcasing its versatility in chemical synthesis (Bogolyubov, Chernysheva, & Semenov, 2004).

- Involvement in Redox Behavior of Rhenium Halides : It participates in reactions producing rhenium(II) polymers, highlighting its role in redox chemistry (Glicksman & Walton, 1976).

- Anticancer Activity : A related compound exhibited significant inhibitory activity against human breast adenocarcinoma and liver carcinoma cell lines (El-Ebiary, Swellem, & Nawwar, 2017).

- Formation of Dinuclear Complexes : Its derivatives are used to form dinuclear complexes, which have been characterized for their spectroscopic data (Cox, Aslanidis, & Karagiannidis, 2000).

Catalytic and Synthetic Applications

- Catalyst-free Synthesis of Zwitterion Derivatives : It has been utilized in a catalyst-free synthesis approach for creating 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives (Ghandi, Moshtaghi, & Abbasi, 2017).

- Novel Synthetic Routes : Researchers have explored novel synthetic routes involving this compound to form various heterocyclic systems (Lis, Traina, & Huffman, 1990).

- Synthesis of Cyanopyridone Derivatives : It has been used in the synthesis of cyanopyridone derivatives, which exhibited potential biological activities (Salman, 1999).

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N2O3.BrH/c1-4-17-8-11-19(12-9-17)24-16-23(26,25-14-6-5-7-22(24)25)18-10-13-20(27-2)21(15-18)28-3;/h8-13,15,26H,4-7,14,16H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIVGKQSTFHAII-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC(=C(C=C4)OC)OC)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2497830.png)

![5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2497831.png)

![N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497832.png)

![4-[2-[2-(Dimethylamino)ethoxy]phenyl]piperazine-1-sulfonyl fluoride](/img/structure/B2497834.png)